molecular formula C15H16N4O3 B1678649 Nexinhib20

Nexinhib20

Cat. No.: B1678649
M. Wt: 300.31 g/mol
InChI Key: VKSOIYNNOFGGES-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nexinhib20 is a small-molecule inhibitor targeting the Rab27a-JFC1 protein-protein interaction, a critical pathway regulating neutrophil degranulation, exosome biogenesis, and inflammation . Its primary mechanism involves disrupting Rab27a’s ability to bind effector proteins, thereby inhibiting secretory processes such as myeloperoxidase (MPO) release in neutrophils (IC50 = 0.33 µM) and reducing exosome-mediated signaling in cancer cells . Preclinical studies highlight its efficacy in mitigating metastasis, inflammation, and chemotherapy resistance, with a well-characterized safety profile in murine models (30 mg/kg dose) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nexinhib20, chemically known as 4,4-Dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one, is synthesized through a multi-step process. The synthesis involves the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems for precise control of reaction conditions, and purification techniques such as high-performance liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Nexinhib20 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrophenyl and triazole moieties. It can also participate in reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield aniline derivatives .

Scientific Research Applications

Nexinhib20 has a wide range of applications in scientific research:

Mechanism of Action

Nexinhib20 exerts its effects by inhibiting the interaction between Rab27a and JFC1. This inhibition prevents the exocytosis of azurophilic granules in neutrophils, thereby reducing the release of inflammatory mediators. The compound also suppresses the activation of Rac-1, a small GTPase involved in intracellular calcium flux and β2 integrin activation. This dual mechanism of action makes this compound a potent inhibitor of neutrophil adhesion and exocytosis .

Comparison with Similar Compounds

Mechanism of Action

Compound Target Primary Mechanism Key IC50/EC50
Nexinhib20 Rab27a-JFC1 interaction Inhibits vesicle docking and degranulation; reduces exosome release and MPO secretion 2.6 µM (Rab27a-JFC1), 0.33 µM (MPO secretion)
GW4869 Neutral sphingomyelinase Blocks exosome biogenesis by inhibiting nsMase2; synergizes with chemotherapy 10–20 µM (nsMase2 inhibition)
Sivelestat Neutrophil elastase (NE) Directly inhibits NE activity; no effect on exosomes or degranulation 20–50 nM (NE inhibition)
NSC23766 Rac1 GTPase Antagonizes Rac1-GTP interaction; reduces neutrophil adhesion and integrin activation 1.1 µM (Rac1 inhibition)

Key Insights :

  • This compound uniquely combines dual inhibition of exosome trafficking (via Rab27a) and neutrophil-driven inflammation (via MPO/NE suppression), unlike GW4869 or Sivelestat, which target single pathways .
  • Compared to Rac1 inhibitors like NSC23766, this compound preserves innate immune functions (e.g., phagocytosis) while selectively blocking pathological exocytosis .

Efficacy in Disease Models

Cancer Therapy

Compound Cancer Type Outcome Synergy with Chemotherapy
This compound Small-cell lung cancer (SCLC) Reduced exosomal CD9/CD63/RAB27A expression by >50%; enhanced Cis+Eto efficacy (proliferation inhibition: 3.64–13.1%) Yes (via exosome pathway disruption)
GW4869 SCLC Decreased exosome size/number; proliferation inhibition: 6.53–22.96% Yes (synergistic with Cis+Eto)
This compound Pancreatic cancer Inhibited EVNet signaling; slowed tumor growth in KPC/PDX models Not tested

Key Insights :

  • This compound and GW4869 show comparable exosome inhibition in SCLC, but this compound exhibits broader anti-metastatic activity in breast and pancreatic cancers .
  • GW4869’s higher IC50 (10–20 µM) vs. This compound’s lower effective dose (0.33 µM) suggests superior potency for the latter .

Inflammatory Diseases

Compound Disease Model Outcome
This compound LPS-induced systemic inflammation Reduced plasma MPO by 70%; decreased neutrophil infiltration in liver/kidney
Sivelestat Pneumococcal lung infection Reduced NE activity but no impact on bacterial load or exosome release
NSC23766 Myocardial ischemia Limited neutrophil adhesion but no effect on degranulation

Key Insights :

  • This compound outperforms Sivelestat in preserving vascular barrier function during infection, critical for preventing bacteremia .

Limitations and Clinical Potential

Compound Limitations Clinical Stage
This compound Primarily validated in vitro and murine models; no human trials Preclinical
GW4869 Toxicity concerns at high doses; limited efficacy in solid tumors Preclinical
Sivelestat Narrow mechanism (NE-specific); no impact on exosome-mediated pathologies Approved (Japan)

Key Insights :

  • This compound’s multi-target action positions it as a versatile candidate for combination therapies, particularly in exosome-rich cancers (e.g., SCLC, pancreatic) .
  • GW4869’s toxicity profile necessitates dose optimization, whereas this compound’s safety in inflammation models supports further development .

Biological Activity

Nexinhib20 is a potent inhibitor of Rab27, a small GTPase that plays a crucial role in the exocytosis of azurophilic granules in neutrophils. This compound has been extensively studied for its biological activity, particularly in the context of inflammatory responses and neutrophil function. Below, we detail the mechanisms of action, experimental findings, and potential therapeutic applications of this compound.

This compound functions primarily by inhibiting the binding of Rab27a to its effector protein JFC1, with an IC50 value of approximately 330 nM . This inhibition leads to a reduction in neutrophil exocytosis without significantly affecting other innate immune responses such as phagocytosis. The compound selectively suppresses the production of superoxide anions and the upregulation of adhesion molecules like CD11b and CD66b .

Key Research Findings

  • Inhibition of Neutrophil Exocytosis :
    • This compound effectively inhibits the exocytosis of azurophilic granules in human neutrophils, which are critical for inflammatory responses. It does this by preventing the upregulation of NADPH oxidase components at the plasma membrane .
  • Effects on Neutrophil Adhesion :
    • The compound also limits neutrophil adhesion by inhibiting β2 integrin activation. In dynamic flow cytometry assays, this compound was shown to suppress intracellular calcium flux and Rac-1 activation, both essential for integrin-mediated adhesion .
  • In Vivo Anti-inflammatory Activity :
    • In mouse models, this compound demonstrated significant anti-inflammatory effects, particularly in models of myocardial ischemia-reperfusion injury. Administration of this compound prior to reperfusion reduced neutrophil recruitment and infarct size .
  • Impact on Systemic Inflammation :
    • In models of endotoxin-induced systemic inflammation, this compound exhibited protective effects, highlighting its potential as a therapeutic agent in conditions characterized by excessive neutrophil activation .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Neutrophil ExocytosisInhibition (IC50 = 330 nM)
Superoxide Anion ProductionSuppressed
Adhesion Molecule UpregulationInhibited CD11b and CD66b
β2 Integrin ActivationInhibited under IL-8 stimulation
Myocardial I/R InjuryReduced infarct size and neutrophil recruitment

Case Study 1: Myocardial Ischemia-Reperfusion Injury

A study investigated the effects of this compound in a mouse model subjected to myocardial ischemia followed by reperfusion. Mice treated with this compound showed a significant reduction in both neutrophil infiltration and myocardial damage compared to controls, suggesting that targeting neutrophil exocytosis can mitigate tissue injury during ischemic events .

Case Study 2: Systemic Inflammation

In another study focusing on endotoxin-induced systemic inflammation, mice were administered this compound prior to exposure to endotoxins. The results indicated a marked decrease in systemic inflammatory markers and improved survival rates, underscoring the compound's potential utility in managing acute inflammatory responses .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Nexinhib20 in inhibiting neutrophil exocytosis?

this compound specifically blocks the interaction between Rab27a (a small GTPase) and its effector protein JFC1, preventing vesicle docking and subsequent exocytosis. This inhibition occurs via occupation of a druggable pocket in Rab27a, disrupting π-π stacking interactions with Tyr-122, a residue critical for effector binding . The compound demonstrates an IC50 of 2.6 µM for Rab27a-JFC1 inhibition and 0.33 µM for GM-CSF/fMLP-induced myeloperoxidase (MPO) secretion in human neutrophils .

Q. What are the recommended storage and reconstitution protocols for this compound in vitro?

this compound is soluble in DMSO (30 mg/mL) and ethanol (15 mg/mL). For long-term storage, lyophilized powder should be kept at -20°C (stable for 3 years) or 4°C (2 years). Dissolved stock solutions in solvents like DMSO are stable for 1 month at -20°C or 6 months at -80°C. Avoid freeze-thaw cycles to prevent degradation .

Q. How does this compound’s specificity for Rab27a compare to other GTPase inhibitors?

Unlike pan-GTPase inhibitors, this compound shows high specificity for Rab27a-JFC1, with no off-target effects on Rac1 or Cdc42. Orthogonal validation assays, including pulldown experiments and mutagenesis (e.g., Tyr-122 mutation), confirm its selectivity. It does not scavenge reactive oxygen species (ROS), unlike some inhibitors (e.g., Nexinhib1) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory IC50 values across assays?

Discrepancies in reported IC50 values (e.g., 2.6 µM for Rab27a-JFC1 vs. 330 nM for MPO secretion) arise from assay conditions (cell-free vs. cell-based systems). To address this:

  • Use orthogonal assays (e.g., co-precipitation, fluorescence polarization) to validate binding .
  • Standardize cell types (e.g., human neutrophils) and stimulus conditions (e.g., GM-CSF/fMLP concentration) .
  • Include controls for solvent interference (e.g., DMSO ≤0.1% v/v) .

Q. What in vivo dosing strategy optimizes this compound efficacy in LPS-induced inflammation models?

In murine models, 30 mg/kg this compound (intraperitoneal) administered 1 hour post-LPS challenge reduces plasma MPO levels and neutrophil infiltration in liver/kidney. Formulate with 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline for solubility and bioavailability. Monitor dosing timing relative to LPS exposure to avoid confounding effects from acute-phase responses .

Q. How can this compound be combined with Rac GTPase inhibitors (e.g., NSC23766) to study neutrophil adhesion?

this compound’s dual inhibition of exocytosis and β2-integrin activation allows synergistic studies with Rac inhibitors (e.g., NSC23766, IC50 = 50 µM). Key considerations:

  • Use staggered dosing to isolate pathway-specific effects (e.g., this compound first to block exocytosis, then NSC23766 for adhesion).
  • Measure CD11b/CD66b surface expression via flow cytometry to quantify integrin activation .

Q. What statistical frameworks are critical for analyzing this compound’s impact on bacteremia in infection models?

In S. pneumoniae models, this compound reduces bacteremia by >90% without altering pulmonary bacterial load. Apply:

  • Kaplan-Meier survival analysis for bacteremia outcomes.
  • ANOVA with post-hoc tests (e.g., Tukey) for inflammatory markers (e.g., MPO, NE activity).
  • Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. Methodological Best Practices

Q. How to ensure reproducibility in Rab27a-JFC1 interaction assays?

  • Use recombinant Rab27a pre-loaded with GTPγS to mimic active states .
  • Include negative controls (e.g., JFC1 mutants lacking Rab-binding domains).
  • Validate with structural data (e.g., molecular docking simulations targeting Tyr-122) .

Q. What are the ethical and practical criteria for preclinical studies using this compound?

  • Follow NIH guidelines for animal welfare: justify sample sizes, minimize distress in LPS models .
  • Disclose conflicts of interest (e.g., commercial suppliers like Tocris) .
  • Deposit raw data (e.g., flow cytometry, Western blots) in public repositories .

Properties

IUPAC Name

(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSOIYNNOFGGES-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nexinhib20
Reactant of Route 2
Nexinhib20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.